Tert-butyl 4-methylpyridin-3-ylcarbamate
Overview
Description
Tert-butyl 4-methylpyridin-3-ylcarbamate is a chemical compound with the molecular formula C11H16N2O2. It is commonly used in organic synthesis and research due to its unique structural properties and reactivity. The compound is characterized by a tert-butyl group attached to a pyridine ring, which is further substituted with a methyl group and a carbamate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 4-methylpyridin-3-ylcarbamate can be synthesized through various methods. One common approach involves the reaction of 4-methylpyridin-3-amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically takes place in an organic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The synthesis is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of automated systems and advanced purification techniques like crystallization or chromatography ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-methylpyridin-3-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Tert-butyl 4-methylpyridin-3-ylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a protecting group for amines.
Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism by which tert-butyl 4-methylpyridin-3-ylcarbamate exerts its effects depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved vary based on the context of its use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-methylpiperidin-4-ylcarbamate
- Tert-butyl 5-methoxy-4-methylpyridin-3-ylcarbamate
- Tert-butyl methyl(piperidin-4-yl)carbamate
Uniqueness
Tert-butyl 4-methylpyridin-3-ylcarbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
tert-butyl N-(4-methylpyridin-3-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8-5-6-12-7-9(8)13-10(14)15-11(2,3)4/h5-7H,1-4H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHCQPPXAIYZOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50453860 | |
Record name | tert-butyl 4-methylpyridin-3-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50453860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180253-66-1 | |
Record name | (4-Methylpyridin-3-yl)carbamic acid tert-butyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=180253-66-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-butyl 4-methylpyridin-3-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50453860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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